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Introduction
Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis globally

and a significant cause of chronic kidney disease and end-stage renal disease. The

pathogenesis is understood to involve the production of galactose-deficient IgA1 (Gd-IgA1),

leading to the formation of immune complexes that deposit in the glomerular mesangium,

inciting inflammation and progressive renal damage. A key area of investigation has been the

role of the gut-associated lymphoid tissue (GALT), particularly in the distal ileum, as a primary

source of this aberrant IgA1. This has led to the development of targeted therapies aimed at

modulating this mucosal immune response. This technical guide provides an in-depth overview

of the early clinical research on a targeted-release formulation of budesonide (TRF-

budesonide), a locally acting glucocorticoid, for the treatment of IgA nephropathy.

The Rationale for a Targeted Approach
Systemic corticosteroids have shown some efficacy in reducing proteinuria in IgAN, but their

long-term use is limited by significant side effects. Budesonide, a potent glucocorticoid with

high first-pass metabolism in the liver, offers a safer alternative by minimizing systemic

exposure. The development of a pH- and time-dependent oral capsule allows for the targeted

delivery of budesonide to the distal ileum, the site of Peyer's patches, which are rich in B-cells

that produce IgA. The hypothesis is that local immunosuppression in this region can reduce the

production of pathogenic Gd-IgA1 at its source.
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Preclinical and Early Clinical Evidence
While extensive preclinical data in animal models of IgAN for TRF-budesonide is not widely

published, the therapeutic concept was advanced based on the well-established local anti-

inflammatory effects of budesonide and the growing understanding of the gut-kidney axis in

IgAN.

An early pilot study by Smerud et al. in 2011 provided the first clinical evidence for this targeted

approach. In this open-label study, 16 patients with IgAN received 8 mg/day of an enteric

formulation of budesonide for 6 months. The results demonstrated a significant median relative

reduction in urinary albumin excretion of 23% during the treatment period.[1] Furthermore, a

modest but statistically significant reduction in serum creatinine and an increase in estimated

glomerular filtration rate (eGFR) were observed.[1] This study, although small and without a

control group, provided a strong rationale for further investigation in a more rigorous trial

setting.

The NEFIGAN Trial: A Pivotal Phase 2b Study
The NEFIGAN trial was a multicenter, randomized, double-blind, placebo-controlled phase 2b

study that represented a significant step forward in evaluating TRF-budesonide in IgAN.

Experimental Protocol
Study Design: The trial consisted of a 6-month run-in phase for optimization of renin-

angiotensin system (RAS) blockade, followed by a 9-month treatment period with either TRF-

budesonide or placebo, and a subsequent 3-month follow-up phase.[2]

Patient Population: Adult patients (≥18 years) with biopsy-confirmed primary IgAN and

persistent proteinuria despite optimized RAS blockade were enrolled. Key inclusion criteria

included an eGFR of ≥45 mL/min/1.73 m².

Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following once

daily, 1 hour before breakfast:

TRF-budesonide 16 mg/day

TRF-budesonide 8 mg/day
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Placebo[2]

All patients continued on their optimized RAS blockade throughout the trial.

Primary Outcome: The primary endpoint was the mean change from baseline in the urine

protein-to-creatinine ratio (UPCR) at 9 months.[2]

Secondary Outcomes: Secondary endpoints included changes in eGFR, 24-hour urine protein

excretion, and urine albumin-to-creatinine ratio (UACR).

Quantitative Data Summary
The NEFIGAN trial demonstrated a significant reduction in proteinuria in patients treated with

TRF-budesonide compared to placebo.

Parameter
TRF-Budesonide
16 mg/day (n=48)

TRF-Budesonide 8
mg/day (n=51)

Placebo (n=50)

Mean Change in

UPCR from Baseline

at 9 Months

-27.3% -21.5% +2.7%

p-value vs. Placebo 0.0092 0.0290 -

Overall Mean Change

in UPCR (Combined

Budesonide Groups)

vs. Placebo at 9

Months

-24.4% +2.7%

p-value 0.0066 -

Change in eGFR at 9

months
Stable Stable -9.8%

p-value vs. Placebo 0.001 0.001 -

Signaling Pathways and Experimental Workflows
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Proposed Mechanism of Action of TRF-Budesonide in
IgA Nephropathy
The following diagram illustrates the hypothesized signaling pathway targeted by TRF-

budesonide. The core of the disease process is the production of galactose-deficient IgA1 (Gd-

IgA1) by B-cells within the gut-associated lymphoid tissue (GALT). This process is influenced

by various cytokines, such as IL-6, which activate the JAK/STAT signaling pathway, leading to

B-cell proliferation and differentiation into plasma cells that secrete Gd-IgA1.

Caption: Proposed mechanism of TRF-budesonide in IgA nephropathy.

NEFIGAN Trial Workflow
The following diagram outlines the key phases and procedures of the NEFIGAN clinical trial.
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Screening & Run-in Phase (6 months)

Randomization (1:1:1)

Treatment Phase (9 months)

Follow-up Phase (3 months)
Endpoints Assessment

Patient Screening
- Biopsy-confirmed IgAN
- Persistent proteinuria

- eGFR ≥45 mL/min/1.73 m²

Optimized RAS Blockade

Randomization

TRF-Budesonide 16 mg/dayTRF-Budesonide 8 mg/day Placebo

Post-Treatment Follow-up Primary Endpoint:
Change in UPCR at 9 months

Secondary Endpoints:
- Change in eGFR

- Change in 24h proteinuria
- Change in UACR

Click to download full resolution via product page

Caption: NEFIGAN clinical trial workflow.

Conclusion
The early research on targeted-release budesonide for IgA nephropathy, culminating in the

NEFIGAN trial, provided compelling evidence for a novel, disease-modifying therapeutic

strategy. By targeting the mucosal immune system in the distal ileum, TRF-budesonide

demonstrated a significant reduction in proteinuria and stabilization of renal function in patients
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with IgAN. These findings laid the groundwork for subsequent Phase 3 trials and the eventual

approval of this targeted therapy, representing a major advancement in the management of this

chronic kidney disease. Further research continues to explore the long-term efficacy and safety

of this approach, as well as its potential role in combination with other emerging therapies for

IgA nephropathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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